

# An In-depth Technical Guide to NBD-X Acid (CAS 88235-25-0)

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

NBD-X acid (6-((7-Nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)hexanoic acid), with the CAS number 88235-25-0, is a versatile fluorescent probe extensively utilized in biological research and drug development.[4][5] Its core structure features a nitrobenzoxadiazole (NBD) fluorophore attached to a hexanoic acid linker. This unique composition allows for the labeling of various biomolecules, including fatty acids, sterols, and biopolymers, providing a powerful tool for investigating cellular processes.[1][2][6] Notably, NBD-X acid offers superior yields in labeling applications compared to its chloride and fluoride counterparts.[2][3] The fluorescence of NBD derivatives is highly sensitive to the local environment, a characteristic that is both a powerful feature for sensing changes in polarity and a critical consideration in experimental design.[2][3][7] This guide provides a comprehensive overview of the technical data, experimental protocols, and applications of NBD-X acid to facilitate its effective use in a research setting.

## **Physicochemical and Spectral Properties**

A thorough understanding of the physicochemical and spectral properties of **NBD-X acid** is crucial for its successful application. These properties are summarized in the tables below, compiled from various supplier and literature sources.

## **Table 1: Physicochemical Properties of NBD-X Acid**



Property	Value	References
CAS Number	88235-25-0	[4][8][9]
Molecular Formula	C12H14N4O5	[3][7][10]
Molecular Weight	294.26 g/mol	[10]
Appearance	Orange-brown to yellow solid	[1][8][9]
Purity	≥96% (HPLC)	[8][9][10]
Solubility	Soluble in DMSO and methanol	[1][8][9][11]
Storage	Store at -20°C or -80°C, protected from light and moisture	[2][3][4][12]
Stability	Stable for at least 2 years at +4°C when protected from light and moisture	[8][9]

**Table 2: Spectral Properties of NBD-X Acid** 

Property	- Value	References
Excitation Wavelength (λex)	~466-467 nm (in Methanol/DMSO)	[1][7][8]
Emission Wavelength (λem)	~535-539 nm (in Methanol/DMSO)	[1][7][8]
Molar Extinction Coefficient ( $\epsilon$ )	22,000 cm <sup>-1</sup> M <sup>-1</sup>	
Fluorescence Quantum Yield (Φ)	Highly solvent-dependent; significantly reduced in aqueous solutions	[2][3]
Stokes Shift	~69-73 nm	

## **Mechanism of Action and Key Applications**



The utility of **NBD-X acid** as a fluorescent probe stems from the environmentally sensitive nature of the NBD fluorophore. Its fluorescence intensity is significantly quenched in aqueous environments and enhanced in nonpolar, hydrophobic environments.[2][3] This property makes it an excellent tool for studying the binding and transport of lipids and other hydrophobic molecules within biological systems.

Key applications of NBD-X acid include:

- Fluorescent Labeling of Biomolecules: The carboxylic acid group on the hexanoic acid linker allows for the covalent conjugation of **NBD-X acid** to primary amines in proteins and other biomolecules, often through the use of carbodiimide chemistry to form an active ester.[7]
- Studying Fatty Acid and Sterol Transport: As a fluorescent analog of a fatty acid, **NBD-X acid** is widely used to investigate the uptake and intracellular trafficking of lipids.[2][6] It serves as a substrate for lipid transporters, allowing for the real-time visualization of these processes.
- Cell Membrane Staining: The lipophilic nature of the NBD moiety facilitates its incorporation into cellular membranes, making it a useful tool for membrane staining and for studying membrane dynamics.[5][8][9]
- Investigating Protein Binding Sites: By labeling lipids or other ligands, NBD-X acid can be
  used to probe the binding sites of lipid-binding proteins and sterol carrier proteins.[5][8][9]

## **Experimental Protocols**

Detailed and validated protocols are essential for obtaining reliable and reproducible results with **NBD-X acid**. Below are representative protocols for common applications.

## Protocol for NBD-Lipid Uptake Assay in Mammalian Cells using Confocal Microscopy

This protocol is adapted from established methods for visualizing the internalization of NBD-labeled lipids in live mammalian cells.[13][14]

Materials:

NBD-X acid (or pre-labeled NBD-lipid)



- Mammalian cell line of interest
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA), fatty acid-free
- Confocal microscope with appropriate filter sets for NBD fluorescence (Excitation: ~488 nm, Emission: ~500-550 nm)

#### Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.
- Preparation of NBD-Lipid/BSA Complex:
  - Prepare a stock solution of NBD-X acid in DMSO.
  - Dilute the NBD-X acid stock solution in a serum-free medium containing fatty acid-free
     BSA. The BSA helps to solubilize the NBD-lipid and facilitate its delivery to the cells.
- Cell Labeling:
  - Wash the cells twice with warm PBS.
  - Incubate the cells with the NBD-lipid/BSA complex in a serum-free medium at 37°C for a specified time (e.g., 15-60 minutes). The optimal time will depend on the cell type and the specific process being investigated.
- Washing:
  - Remove the labeling solution and wash the cells three times with cold PBS containing 1% BSA to remove unbound NBD-lipid and to back-exchange any probe remaining in the outer leaflet of the plasma membrane.
  - Wash twice more with cold PBS.



- Imaging:
  - Immediately image the cells using a confocal microscope. Acquire images in both the fluorescence channel for NBD and the brightfield or DIC channel for cell morphology.

## General Protocol for Protein Labeling with NBD-X Acid

This protocol outlines a general procedure for covalently labeling a purified protein with **NBD-X acid**. Optimization of the molar ratio of dye to protein and reaction conditions may be necessary for specific proteins.

#### Materials:

- Purified protein with accessible primary amine groups
- NBD-X acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous DMSO or DMF
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Size-exclusion chromatography column for purification

#### Procedure:

- Preparation of NBD-X, SE (Succinimidyl Ester):
  - Dissolve NBD-X acid, DCC (or EDC), and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMSO or DMF.
  - Allow the reaction to proceed for at least 1 hour at room temperature to form the NBD-Xsuccinimidyl ester.
- Protein Preparation:



 Dissolve the purified protein in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

#### Labeling Reaction:

- Add the activated NBD-X, SE solution to the protein solution. The molar ratio of dye to protein should be optimized (typically ranging from 5:1 to 20:1).
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

#### Purification:

 Separate the labeled protein from the unreacted dye and byproducts using a sizeexclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

#### Characterization:

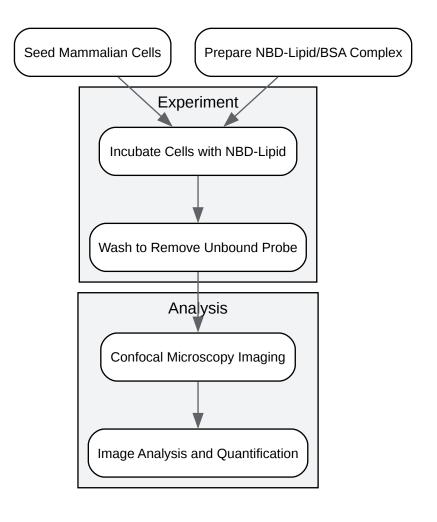
 Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD dye (at ~467 nm).

## **Visualizations: Workflows and Signaling Pathways**

Visual representations of experimental workflows and signaling pathways can aid in understanding the application and context of **NBD-X acid** in research. The following diagrams are generated using the DOT language for Graphviz.

## **Experimental Workflow for NBD-Lipid Uptake Assay**



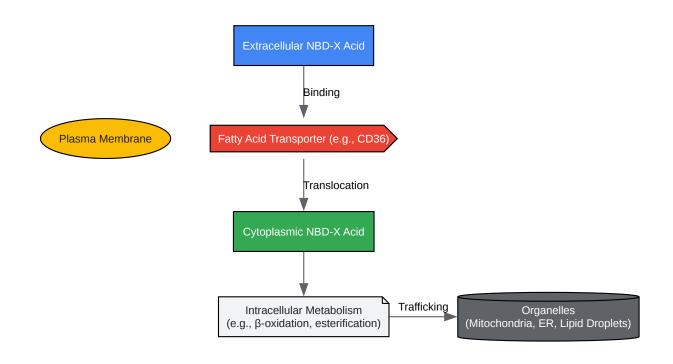


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Caption: Workflow for visualizing NBD-lipid uptake in mammalian cells.

## **Investigating Fatty Acid Transport and Metabolism**





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Caption: Pathway of **NBD-X acid** uptake and intracellular fate.

## **Applications in Drug Development**

The unique properties of **NBD-X acid** make it a valuable tool in various stages of drug development:

- High-Throughput Screening (HTS): NBD-based assays can be developed to screen for compounds that inhibit or enhance lipid transport or metabolism. The fluorescence signal provides a robust readout for automated screening platforms.
- Target Validation: By visualizing the uptake and trafficking of NBD-labeled lipids, researchers
  can validate the role of specific transporters or enzymes in lipid metabolism, which may be
  targets for therapeutic intervention.
- Drug Delivery Systems: NBD-X acid can be used to label liposomes or other nanoparticlebased drug delivery systems. This allows for the tracking of the delivery vehicle and its payload in vitro and in vivo.



### Conclusion

**NBD-X acid** (CAS 88235-25-0) is a powerful and versatile fluorescent probe with broad applications in cell biology, biochemistry, and drug discovery. Its environmentally sensitive fluorescence, coupled with its ability to be conjugated to a variety of biomolecules, enables the detailed investigation of lipid transport, metabolism, and membrane dynamics. By understanding its properties and utilizing optimized experimental protocols, researchers can leverage **NBD-X acid** to gain significant insights into complex biological processes. This technical guide provides a foundational resource for the effective application of this important research tool.

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